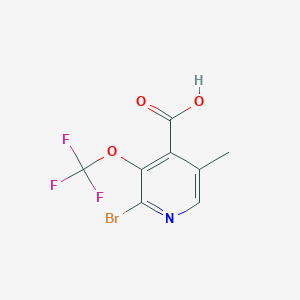

2-Bromo-5-methyl-3-(trifluoromethoxy)isonicotinic acid

Beschreibung

Eigenschaften

Molekularformel |

C8H5BrF3NO3 |

|---|---|

Molekulargewicht |

300.03 g/mol |

IUPAC-Name |

2-bromo-5-methyl-3-(trifluoromethoxy)pyridine-4-carboxylic acid |

InChI |

InChI=1S/C8H5BrF3NO3/c1-3-2-13-6(9)5(4(3)7(14)15)16-8(10,11)12/h2H,1H3,(H,14,15) |

InChI-Schlüssel |

DVQTXLXCKFAWKU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=C(C(=C1C(=O)O)OC(F)(F)F)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Directed Ortho-Metalation for Bromination

Stepwise Synthesis of 2-Bromo-5-methyl-3-(trifluoromethoxy)isonicotinic Acid

Synthesis of 5-Methyl-3-(trifluoromethoxy)pyridine

The trifluoromethoxy group is introduced via nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine precursor. For instance, 3-hydroxy-5-methylpyridine is treated with trifluoromethyl triflate (CF₃OTf) in the presence of a base such as potassium carbonate (K₂CO₃) to yield 3-(trifluoromethoxy)-5-methylpyridine.

Regioselective Bromination at the 2-Position

The 2-position bromination is achieved using a DoM approach:

-

Lithiation : 5-Methyl-3-(trifluoromethoxy)pyridine is dissolved in anhydrous THF under nitrogen and cooled to -78°C. LDA (2.2 equiv) is added dropwise to deprotonate the 2-position, forming a stable lithio intermediate.

-

Bromination : Bromine (1.1 equiv) in THF is introduced, resulting in a 2-bromo-5-methyl-3-(trifluoromethoxy)pyridine intermediate.

Typical Conditions :

Carboxylation at the 4-Position

The lithiated 2-bromo-5-methyl-3-(trifluoromethoxy)pyridine is treated with dry CO₂ gas:

-

CO₂ Introduction : After lithiation at -78°C, CO₂ is bubbled through the reaction mixture for 30 minutes, forming the carboxylate salt.

-

Acidification : The mixture is quenched with 10% hydrochloric acid (HCl), precipitating the crude acid.

-

Purification : Recrystallization from ethanol yields the final product with ≥97% purity.

Comparative Analysis of Synthetic Routes

Bromination Methods

| Method | Reagents | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Directed Metalation | n-BuLi, Br₂ | -78°C | 81–84 | 97.2–98.2 |

| Diazotization | NaNO₂, HBr, CuBr | -5–10°C | 70–75 | 95.0 |

The directed metalation approach offers superior regioselectivity and yield compared to diazotization, which is prone to side reactions.

Carboxylation Efficiency

| Substrate | Base | CO₂ Exposure Time | Yield (%) |

|---|---|---|---|

| 2-Bromo-5-methylpyridine | LDA | 30 min | 71 |

| 3-Fluoro-2-CF₃-pyridine | n-BuLi/KOtBu | 45 min | 68 |

Lithium-based bases provide higher reactivity, but extended CO₂ exposure risks side-product formation.

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

-

Solvent Choice : THF and DMF are preferred for their ability to stabilize lithiated intermediates. Industrial processes often use continuous flow reactors to maintain low temperatures (-70°C to -80°C) during metalation.

-

Catalysts : Cuprous iodide (CuI) with 1,10-phenanthroline enhances trifluoromethylation efficiency in related syntheses.

Purification Techniques

-

Recrystallization : Ethanol or ethyl acetate/hexane mixtures are effective for isolating the final product.

-

Chromatography : Silica gel chromatography is employed for intermediates with polar byproducts.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

The electron-withdrawing trifluoromethoxy group directs electrophilic substitution to the meta position, complicating 2-bromination. Using DoM overcomes this by leveraging the directing effect of the lithio group.

Functional Group Compatibility

The methyl group at the 5-position may undergo unintended oxidation during carboxylation. Protective group strategies, such as acetylation (as seen in 2,5-dibromo-3-methylpyridine synthesis ), are avoided here due to the stability of the methyl group under reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-methyl-3-(trifluoromethoxy)isonicotinic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of 2-azido-5-methyl-3-(trifluoromethoxy)isonicotinic acid or 2-thio-5-methyl-3-(trifluoromethoxy)isonicotinic acid.

Oxidation: Formation of this compound N-oxide.

Reduction: Formation of 2-bromo-5-methyl-3-(trifluoromethoxy)isonicotinic alcohol.

Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives

The synthesis of 2-Bromo-5-methyl-3-(trifluoromethoxy)isonicotinic acid has been reported using various methodologies, often involving the modification of existing pyridine derivatives. The trifluoromethoxy group is particularly valuable as it stabilizes the compound during chemical reactions and enhances its solubility in organic solvents.

Table 1: Synthesis Methods

| Methodology | Key Reagents | Yield (%) |

|---|---|---|

| Lithiation followed by carboxylation | n-Butyllithium, CO2 | ~90 |

| Electrophilic substitution on pyridine derivatives | Bromine, trifluoromethoxy reagents | ~85 |

| Reduction of corresponding nitro compounds | Lithium aluminum hydride | ~95 |

Research indicates that this compound exhibits notable biological activities, particularly in cancer research. Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Activity

A study conducted by the National Cancer Institute evaluated the compound's efficacy against multiple human tumor cell lines. The results demonstrated a mean growth inhibition (GI50) value of approximately 15.72 µM, indicating significant antitumor potential.

Applications in Pharmaceuticals

Given its biological profile, this compound serves as a promising lead compound for drug development. Its derivatives are being explored for their potential as:

- Anticancer agents : Targeting specific pathways involved in tumor growth.

- Anti-inflammatory drugs : Modulating inflammatory responses through specific receptor interactions.

Table 2: Potential Pharmaceutical Applications

| Application Type | Mechanism of Action | Target Diseases |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | Various cancers |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Autoimmune diseases |

| Antimicrobial | Disruption of bacterial cell wall synthesis | Bacterial infections |

Agrochemical Potential

The trifluoromethoxy group also suggests potential applications in agrochemicals. Compounds with this functional group have been shown to possess herbicidal and fungicidal properties. Research is ongoing to evaluate the effectiveness of this compound as a new agrochemical agent.

Wirkmechanismus

The mechanism of action of 2-Bromo-5-methyl-3-(trifluoromethoxy)isonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethoxy groups can enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogs and Their Properties

*Estimated based on substituent contributions.

Metabolic Stability and Reactivity

- Halogen Effects : The bromo group at position 2 in the target compound likely impedes microbial hydroxylation, a common degradation pathway for isonicotinic acid derivatives . This contrasts with 3-fluoro-5-methylisonicotinic acid, where fluorine at position 3 allows partial metabolic activity via hydroxylation pathways .

- Trifluoromethoxy Group : The CF₃O substituent at position 3 enhances oxidative stability compared to methoxy or hydroxy groups, as seen in 2-(trifluoromethoxy)isonicotinic acid, which exhibits low reactivity with strong oxidizing agents .

Physicochemical Properties

- Solubility : The trifluoromethoxy and bromo groups increase hydrophobicity, likely reducing aqueous solubility compared to hydroxylated analogs like 5-bromo-2-hydroxyisonicotinic acid .

- Thermal Stability : Halogenated derivatives generally exhibit higher thermal stability. For example, 2-(trifluoromethoxy)isonicotinic acid remains stable under standard storage conditions (20–25°C) , a trait expected to extend to the target compound.

Research Findings and Implications

Synthetic Utility : The bromo group at position 2 offers a reactive site for cross-coupling reactions, enabling derivatization into pharmaceuticals or agrochemicals.

Environmental Persistence : The compound’s resistance to microbial degradation (due to bromo and CF₃O groups) raises concerns about environmental persistence, necessitating specialized disposal protocols .

Catalytic Potential: In MOF synthesis, steric hindrance from substituents may limit pore size but enhance chemical resistance, as observed in Cr-PTC-HIna frameworks modified with isonicotinic acid derivatives .

Biologische Aktivität

2-Bromo-5-methyl-3-(trifluoromethoxy)isonicotinic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a bromine atom, a methyl group, and a trifluoromethoxy group attached to an isonicotinic acid backbone. This unique combination of substituents is believed to influence its biological activity significantly.

Pharmacological Effects

Research indicates that compounds with trifluoromethoxy substitutions exhibit enhanced biological activities compared to their non-fluorinated counterparts. Specifically, the trifluoromethoxy group has been associated with improved lipophilicity and metabolic stability, which can enhance the bioavailability of the compound in biological systems .

Structure-Activity Relationships (SAR)

Studies have shown that the presence of the trifluoromethoxy group at the 3-position of the isonicotinic acid enhances binding affinity to various biological targets. For instance, analogs with this substitution have demonstrated increased potency in inhibiting specific enzyme activities and receptor interactions . The bromine atom at the 2-position also contributes to the compound's overall activity by modulating electronic properties that affect receptor binding.

In Vitro Studies

In vitro assays have been conducted to evaluate the effects of this compound on various cell lines. For example, one study reported that this compound exhibited significant inhibitory effects on cell proliferation in cancer cell lines, suggesting potential anticancer properties . The IC50 values for these activities were determined through dose-response curves, revealing a correlation between concentration and biological effect.

In Vivo Studies

In vivo studies have further elucidated the pharmacological potential of this compound. Animal models treated with this compound demonstrated reduced inflammation markers, indicating anti-inflammatory properties . These findings are critical for understanding the therapeutic applications of this compound in treating diseases characterized by inflammation.

Data Tables

Q & A

Basic: What synthetic routes are recommended for preparing 2-Bromo-5-methyl-3-(trifluoromethoxy)isonicotinic acid, and how can purity be ensured?

Methodological Answer:

A viable route involves bromination of a methyl-substituted isonicotinic acid precursor, followed by trifluoromethoxy group introduction via nucleophilic substitution or coupling reactions. For example, methyl 2-bromo-3-(trifluoromethyl)isonicotinate (CAS 1227581-49-8) can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid derivative . Purification typically employs column chromatography with silica gel (hexane/ethyl acetate gradient) and recrystallization. Confirm purity using HPLC (>95%) and characterize intermediates via H/C NMR. Monitor bromine and fluorine content via elemental analysis or X-ray crystallography for structural validation .

Basic: Which analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy : H NMR identifies methyl (δ ~2.5 ppm) and aromatic protons; F NMR detects the trifluoromethoxy group (δ ~-58 to -60 ppm). C NMR confirms carbonyl (C=O, δ ~165-170 ppm) and quaternary carbons.

- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) verifies the molecular formula (CHBrFNO) with an error margin <2 ppm .

- Infrared Spectroscopy (IR) : Carboxylic acid O-H stretch (~2500-3000 cm) and C=O stretch (~1700 cm) confirm functional groups .

Advanced: How does pH and solvent polarity influence the compound’s stability in aqueous solutions?

Methodological Answer:

Conduct accelerated stability studies by dissolving the compound in buffers (pH 2–12) and solvents (e.g., DMSO, acetonitrile, water). Monitor degradation via HPLC at timed intervals (0–72 hrs). Under acidic conditions (pH <3), hydrolysis of the trifluoromethoxy group may occur, while alkaline conditions (pH >10) could decarboxylate the carboxylic acid. Store solutions at 4°C in anhydrous DMSO to minimize decomposition. Stability data should align with analogous compounds like 2-(4-bromo-2-(trifluoromethoxy)phenyl)acetic acid, which shows <5% degradation after 24 hrs in DMSO .

Advanced: Can this compound function as a self-assembled monolayer (SAM) in perovskite solar cells?

Methodological Answer:

The compound’s structural similarity to PyCA-3F (2-chloro-5-(trifluoromethyl)isonicotinic acid)—used in p-i-n solar cells—suggests potential SAM applications . Test by spin-coating the acid onto ITO substrates and annealing at 100°C. Characterize SAM formation via contact angle measurements and XPS to confirm binding through the carboxylic acid group. Compare hole-transporting layer (HTL) performance using J-V curves under AM1.5G illumination. Optimal SAMs should reduce recombination losses, as seen with PyCA-3F achieving >24% PCE .

Advanced: What in vitro assays are suitable for evaluating its enzymatic inhibition potential?

Methodological Answer:

- Cytochrome P450 Inhibition : Incubate with human liver microsomes and CYP450 isoforms (e.g., CYP3A4/CYP2D6) using probe substrates. Measure metabolite formation via LC-MS/MS to calculate IC.

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition mechanism (competitive/uncompetitive). For example, isonicotinic acid derivatives like isoniazid are metabolized via CYP450-mediated pathways, suggesting potential interaction sites .

Advanced: What intermediates form during bromination or trifluoromethoxy derivatization?

Methodological Answer:

Use LC-MS to trap intermediates during bromination. For example, bromine radical addition to the pyridine ring may yield a bromo-substituted dihydro intermediate, which aromatizes upon elimination. DFT calculations (B3LYP/6-311+G(d,p)) can model transition states and predict regioselectivity. For trifluoromethoxy introduction, monitor reaction progress via F NMR; intermediates like trifluoromethoxy copper(I) complexes may form during Ullmann-type couplings .

Advanced: How do soil microbes metabolize this compound, and what are the environmental implications?

Methodological Answer:

Isolate soil microorganisms (e.g., Pseudomonas spp.) and incubate with the compound in minimal media. Extract metabolites at intervals (0–14 days) using SPE cartridges and identify via LC-HRMS. Expected pathways include:

Hydroxylation : Formation of 2,6-dihydroxy intermediates, analogous to isonicotinic acid metabolism .

Decarboxylation : Production of 2-bromo-5-methyl-3-(trifluoromethoxy)pyridine.

Defluorination : Detection of fluoride ions via ion chromatography.

Assess ecotoxicity using Daphnia magna or algal growth inhibition tests (OECD 201/202 guidelines).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.